Lipophilicity Reduction: Matched Pair Analysis of 1,3,4- vs. 1,2,4-Oxadiazole Regioisomers
The 1,3,4-oxadiazole regioisomer (of which 1,3,4-oxadiazole-2-carbaldehyde is a representative) demonstrates a consistent and substantial reduction in lipophilicity compared to its 1,2,4-oxadiazole matched-pair equivalent. A systematic analysis of the AstraZeneca compound collection revealed that in virtually all cases, the 1,3,4-oxadiazole isomer exhibits an order of magnitude lower log D [1].
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole regioisomer (representative scaffold for 1,3,4-oxadiazole-2-carbaldehyde) |
| Comparator Or Baseline | 1,2,4-Oxadiazole regioisomer (matched-pair analog) |
| Quantified Difference | Approximately one order of magnitude (10-fold) lower log D for the 1,3,4-oxadiazole isomer. |
| Conditions | Matched molecular pair analysis of AstraZeneca's internal compound collection [1]. |
Why This Matters
Lower log D translates directly to improved aqueous solubility and reduced off-target promiscuity, critical parameters for hit-to-lead optimization in drug discovery.
- [1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in medicinal chemistry. J Med Chem. 2012 Mar 8;55(5):1817-30. doi:10.1021/jm2013248. View Source
